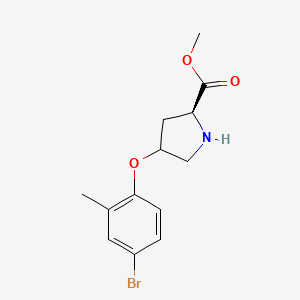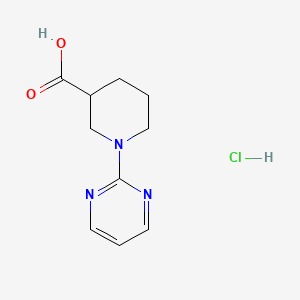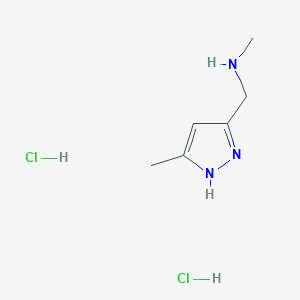
methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate
Übersicht
Beschreibung
Methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate, commonly referred to as MBPC, is an organic compound belonging to the class of pyrrolidines. It is a white, odourless, crystalline solid that is soluble in water and is used in various scientific research applications. It was first synthesized in the 1970s and has since been used in various fields of research, including organic chemistry, biochemistry, and pharmacology. MBPC is a versatile compound with a wide range of applications in the laboratory, including as a reagent in organic synthesis, a catalyst in biochemical reactions, and a drug in pharmacological studies.
Wissenschaftliche Forschungsanwendungen
MBPC has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, a catalyst in biochemical reactions, and a drug in pharmacological studies. It is also used in the synthesis of other compounds, such as pyrrolidin-2-ones, which are important intermediates in organic synthesis. MBPC is also used in the synthesis of peptides, which are important components of proteins. Additionally, MBPC is used in the synthesis of compounds that are used as pharmaceuticals and in the synthesis of compounds used in agrochemicals.
Wirkmechanismus
MBPC acts as a catalyst in biochemical reactions. It is believed to act by binding to the active site of enzymes and increasing the rate of biochemical reactions. The binding of MBPC to the active site of enzymes is believed to be due to its lipophilic properties, which allow it to interact with the enzyme’s active site. Additionally, MBPC is believed to act as an inhibitor of enzymes, preventing them from catalyzing reactions.
Biochemical and Physiological Effects
MBPC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, including cytochrome P450 enzymes, which are important in the metabolism of drugs and other compounds. Additionally, MBPC has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, which can lead to changes in cellular metabolism and the production of reactive oxygen species. MBPC has also been found to act as an antioxidant, which can help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
MBPC has a number of advantages for use in laboratory experiments. It is a relatively stable compound, which makes it suitable for use in long-term experiments. Additionally, it is soluble in water, which makes it easy to use in aqueous solutions. Furthermore, MBPC is a versatile compound that can be used in a wide range of experiments. However, MBPC is a relatively expensive compound, which can limit its use in some experiments. Additionally, MBPC can be toxic at high concentrations, and it can cause skin irritation if it comes into contact with the skin.
Zukünftige Richtungen
There are a number of potential future directions for research involving MBPC. One potential direction is the development of new methods for the synthesis of MBPC, which could make it more cost-effective and accessible. Additionally, further research into the biochemical and physiological effects of MBPC could lead to the development of new drugs and other compounds. Additionally, further research into the mechanism of action of MBPC could lead to the development of new catalysts and inhibitors. Finally, further research into the use of MBPC in organic synthesis could lead to the development of new compounds and new applications.
Eigenschaften
IUPAC Name |
methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-8-5-9(14)3-4-12(8)18-10-6-11(15-7-10)13(16)17-2/h3-5,10-11,15H,6-7H2,1-2H3/t10?,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKUOGOMLYRVOK-DTIOYNMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)OC2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)

![3-Fluoro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388746.png)



![3-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388752.png)
![Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate](/img/structure/B1388755.png)
![3-[4-(Sec-butyl)phenoxy]pyrrolidine](/img/structure/B1388757.png)


![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine](/img/structure/B1388763.png)
![3-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B1388765.png)
![3-{[4-(Tert-butyl)benzyl]oxy}pyrrolidine](/img/structure/B1388767.png)